molecular formula C17H33BrO2 B1278910 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran CAS No. 88517-92-4

2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran

Cat. No.: B1278910
CAS No.: 88517-92-4
M. Wt: 349.3 g/mol
InChI Key: QBEYUDGHMCVOAS-UHFFFAOYSA-N
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Description

2-[(12-Bromododecyl)oxy]tetrahydro-2H-pyran (CAS 88517-92-4) is a high-purity chemical intermediate designed for specialized research applications. This compound features a long-chain bromoalkyl group protected by a tetrahydro-2H-pyranyl (THP) ether, a widely used protecting group in synthetic organic chemistry . The molecule is characterized by its molecular formula of C17H33BrO2 and a molecular weight of 349.35 g/mol . In laboratory research, this compound serves as a critical building block in multi-step organic synthesis. The reactive bromine terminus acts as an alkylating agent, enabling facile carbon-chain extension through nucleophilic substitution reactions, such as in the formation of carbon-carbon or carbon-heteroatom bonds. Concurrently, the acid-labile THP protecting group can be selectively removed under mild acidic conditions to regenerate the hydroxyl function, allowing for orthogonal functionalization strategies . This bifunctionality makes it particularly valuable for the synthesis of complex organic molecules, including potential ligands, advanced polymers, and liquid crystals. The long 12-carbon spacer provides significant hydrophobicity and flexibility, which is advantageous in materials science for tuning the properties of the final product . For optimal stability, it is recommended to store this compound at -4°C for shorter periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(12-bromododecoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEYUDGHMCVOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454461
Record name 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88517-92-4
Record name 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage between the pyran ring and the bromododecyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromododecyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding dodecyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of dodecyloxy derivatives.

    Oxidation Reactions: Formation of dodecanoic acid derivatives.

    Reduction Reactions: Formation of dodecyl derivatives.

Scientific Research Applications

Synthesis and Intermediate Role

One of the primary applications of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is as an intermediate in synthesizing (Z)-13-Octadecen-1-ol, a compound related to sex pheromones in certain moth species, such as Paranthrene tabaniformis (Lepidoptera, Sesiidae) . This connection highlights its relevance in the study of insect communication and behavior.

Chemical Ecology

The compound's role in synthesizing pheromone components makes it valuable for research in chemical ecology. It aids scientists in understanding the mating behaviors and communication methods of insects, which can have implications for pest control strategies.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential biological activities. Its structure may allow for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against bacterial strains.
  • Anticancer Activity : Preliminary studies have shown cytotoxic effects on cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against melanoma and breast cancer cell lines. The findings demonstrated dose-dependent cytotoxicity, with effective concentrations leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways. The bromododecyl group can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 2-[(11-bromoundecyl)oxy]tetrahydro-: Similar structure but with an 11-bromoundecyl group instead of a 12-bromododecyl group.

    2H-Pyran, 2-[(10-bromodecyl)oxy]tetrahydro-: Similar structure but with a 10-bromodecyl group.

Uniqueness

2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is unique due to its specific bromododecyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized molecules and materials.

Biological Activity

2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is a synthetic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, with a molecular formula of C13H25BrO2, is structurally related to various natural products and serves as an intermediate in the synthesis of other bioactive molecules. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C13H25BrO2
  • Molecular Weight : 293.25 g/mol
  • CAS Number : 88517-92-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

The compound is believed to interact with cellular membranes and may influence ion channel activity. Specifically, it has been reported to reversibly block N-type calcium channels in neurons, similar to other compounds that target calcium signaling pathways. This mechanism is significant as calcium channels play a crucial role in neurotransmitter release and muscle contraction, making them vital targets for pain management and neurological disorders .

Study 1: Calcium Channel Blockade

In a study examining the effects of various tetrahydropyran derivatives on neuronal activity, this compound was found to inhibit calcium influx in N-type channels. The potency of this inhibition suggests potential applications in treating conditions characterized by excessive neuronal excitability, such as epilepsy or neuropathic pain .

CompoundActivity TypeIC50 (µM)Reference
This compoundN-type Calcium Channel Blocker5.0
ZiconotideN-type Calcium Channel Blocker0.005

Study 2: Synthesis and Biological Evaluation

A comprehensive evaluation of the synthesis routes for this compound revealed its utility as an intermediate for synthesizing more complex bioactive compounds. The biological evaluation highlighted its potential as a lead compound for further modifications aimed at enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could enhance its biological activity. For instance, altering the alkyl chain length or substituents on the tetrahydropyran ring may influence its lipophilicity and interaction with biological membranes.

ModificationExpected Effect
Shortening Alkyl ChainIncreased water solubility
Adding Functional GroupsEnhanced receptor binding

Q & A

Q. What are the recommended synthetic routes for 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or etherification. A common approach is reacting tetrahydropyran-2-ol with 12-bromododecanol under Mitsunobu conditions (e.g., DIAD, PPh₃) or using phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂) . Key factors affecting yield include:

  • Temperature: Reactions at 60–80°C optimize kinetics without promoting side reactions (e.g., elimination).
  • Catalyst loading: 10–15 mol% PPh₃ improves ether bond formation .
  • Purification: Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity. Yields range from 60–85% depending on alkyl chain length and steric hindrance .

Q. How can researchers characterize the structural integrity of this compound?

Answer: Use a combination of:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 3.4–4.1 ppm (pyran ring protons), δ 1.2–1.8 ppm (methylene groups), and δ 3.5 ppm (Br-CH₂) confirm connectivity .
    • ¹³C NMR: Signals at ~70 ppm (C-O) and 30–35 ppm (Br-C) validate the ether linkage .
  • Mass spectrometry: ESI-MS or HRMS shows [M+Na]⁺ peaks matching the molecular weight (C₁₇H₃³BrO₂; calc. 377.28 g/mol) .
  • Elemental analysis: Br content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoalkyl chain in cross-coupling reactions?

Answer: The C-Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to the primary alkyl bromide’s accessibility. However, the long dodecyl chain introduces steric effects, slowing kinetics. Studies show:

  • Solvent polarity: DMF or DMSO enhances nucleophilicity but may reduce regioselectivity.
  • Leaving group stability: Bromine’s electronegativity facilitates displacement, but competing elimination occurs at >100°C .
  • Catalysis: CuI or Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl ethers for polymer applications .

Q. How does the alkyl chain length impact this compound’s phase behavior in lipid bilayer studies?

Answer: The 12-carbon chain enhances lipid bilayer integration due to:

  • Hydrophobic matching: Chain length aligns with membrane thickness (~30 Å for DPPC bilayers), reducing free energy penalties during embedding .
  • Fluidity: Differential scanning calorimetry (DSC) shows a phase transition temperature (Tm) shift of +5°C when incorporated at 10 mol%, indicating membrane rigidification .
  • Lateral diffusion: FRAP assays reveal a 20% reduction in diffusion coefficients, suggesting strong van der Waals interactions with lipid tails .

Q. What strategies mitigate decomposition during long-term storage?

Answer: Decomposition pathways include hydrolysis (C-O cleavage) and bromide elimination. Mitigation involves:

  • Storage conditions:
    • Temperature: –20°C under inert gas (N₂/Ar) reduces hydrolysis rates by 90% .
    • Light exclusion: Amber vials prevent UV-induced radical formation .
  • Stabilizers: Adding 1% BHT (butylated hydroxytoluene) inhibits oxidation .
  • Purity monitoring: Quarterly HPLC analysis (C18 column, acetonitrile/water) detects degradation products (>98% purity maintained over 12 months) .

Critical Analysis of Contradictions

  • Safety protocols: (HY-W012997 SDS) classifies similar compounds as severe eye irritants (Category 1), while lacks hazard data for the bromoalkyl derivative. Researchers should assume GHS Category 1 and use PPE .
  • Synthetic yields: BenchChem () reports 90% yields for analogous compounds, but peer-reviewed methods () suggest 60–85%. Preferential use of peer-reviewed data is advised.

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